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Abstract
Hamamelose, a branched-chain hexose, holds a unique position in carbohydrate chemistry.

First identified in the bark of the witch hazel plant, Hamamelis virginiana, its discovery and

structural elucidation posed a significant challenge to chemists of the 19th and early 20th

centuries. This technical guide provides a comprehensive overview of the discovery, historical

significance, and key experimental methodologies related to hamamelose. It details the initial

isolation from its natural source, the pivotal role of Emil Fischer's work in carbohydrate

chemistry in providing the framework for its structural determination, and its subsequent

synthesis. Furthermore, this guide summarizes its known biological activities and presents

relevant quantitative data in a structured format. Detailed experimental protocols for its

extraction, characterization, and biological evaluation are provided to aid researchers in the

field.

Discovery and Initial Isolation
The discovery of hamamelose is intrinsically linked to the chemical investigation of the

American witch hazel, Hamamelis virginiana. While the exact date of its first isolation as a

distinct chemical entity is not definitively documented in readily available literature, its presence

was inferred from the structure of hamamelitannin, a major constituent of witch hazel bark.

Early chemical analyses of witch hazel bark in the late 19th century focused on its astringent

properties, which were attributed to the presence of tannins.
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It was through the hydrolysis of these tannins that chemists began to unravel their constituent

components. The unusual branched-chain structure of hamamelose made its identification and

characterization a complex endeavor for the analytical techniques of the era. The name

"hamamelose" itself is a direct reference to its origin from the Hamamelis plant.

Historical Significance in Carbohydrate Chemistry
The elucidation of the structure of hamamelose occurred during a golden age of carbohydrate

chemistry, largely dominated by the pioneering work of Emil Fischer. While there is no direct

evidence of Fischer himself working on hamamelose, his groundbreaking research on the

structure and stereochemistry of sugars, for which he was awarded the Nobel Prize in

Chemistry in 1902, provided the essential theoretical and experimental framework for

understanding such complex monosaccharides.

Fischer's work on establishing the configuration of glucose and other sugars, his development

of the Fischer projection, and his methods for synthesizing and degrading sugars were

instrumental for other chemists to tackle the challenge of branched-chain sugars like

hamamelose. The Kiliani-Fischer synthesis, a method for elongating the carbon chain of an

aldose, was a critical tool in the arsenal of carbohydrate chemists and conceptually important

for understanding the relationships between different sugars.

The confirmation of hamamelose's structure as 2-C-hydroxymethyl-D-ribose was a significant

step in expanding the known diversity of monosaccharides beyond the linear aldoses and

ketoses that were the primary focus of early research. It highlighted the existence of naturally

occurring branched-chain sugars and spurred further investigation into their biosynthesis and

biological roles.

Physicochemical Properties
A summary of the key physicochemical properties of D-hamamelose is presented in the table

below.
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Property Value Reference

Molecular Formula C6H12O6 [1]

Molecular Weight 180.16 g/mol [1]

IUPAC Name

(2R,3R,4R)-2,3,4,5-

tetrahydroxy-2-

(hydroxymethyl)pentanal

[1]

CAS Number 4573-78-8 [1]

Appearance White solid [2]

Solubility Soluble in water General knowledge

Experimental Protocols
Extraction of Hamamelitannin from Hamamelis
virginiana Bark (Historical Context)
This protocol is a generalized representation of early methods for the extraction of tannins from

plant material.

Objective: To extract crude hamamelitannin from the bark of Hamamelis virginiana.

Materials:

Dried and powdered bark of Hamamelis virginiana

Water

Ethanol

Lead acetate solution

Hydrogen sulfide gas

Filter paper and funnel
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Evaporation apparatus (e.g., water bath)

Procedure:

Extraction: The powdered bark is repeatedly extracted with hot water to dissolve the tannins.

Precipitation of Impurities: The aqueous extract is treated with a solution of lead acetate.

This precipitates various impurities, including gums and resins, as well as forming a lead salt

of the tannin.

Filtration: The precipitate is collected by filtration.

Decomposition of the Lead Salt: The collected precipitate is suspended in water, and

hydrogen sulfide gas is passed through the suspension. This decomposes the lead tannate,

precipitating lead sulfide and releasing the free tannin into the solution.

Removal of Lead Sulfide: The lead sulfide is removed by filtration.

Concentration: The filtrate, containing the crude hamamelitannin, is concentrated by

evaporation under reduced pressure to yield a solid residue.

Hydrolysis of Hamamelitannin to Yield Hamamelose
Objective: To hydrolyze hamamelitannin to release its constituent sugar, hamamelose.

Materials:

Crude or purified hamamelitannin

Dilute sulfuric acid (e.g., 2-5%)

Barium carbonate

Ethanol

Filter paper and funnel

Reflux apparatus
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Procedure:

Acid Hydrolysis: The hamamelitannin is dissolved in dilute sulfuric acid and heated under

reflux for several hours. This process cleaves the ester linkages between hamamelose and

gallic acid.

Neutralization: After cooling, the excess sulfuric acid is neutralized by the careful addition of

barium carbonate. This precipitates barium sulfate.

Filtration: The barium sulfate precipitate is removed by filtration.

Concentration and Crystallization: The filtrate, containing hamamelose and gallic acid, is

concentrated. Upon cooling and the addition of ethanol, the less soluble gallic acid will

crystallize out and can be removed by filtration. The remaining solution containing

hamamelose can be further purified by recrystallization.

α-Glucosidase Inhibition Assay
Objective: To determine the inhibitory effect of hamamelose on α-glucosidase activity.

Materials:

α-Glucosidase from Saccharomyces cerevisiae

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

Hamamelose (test compound)

Acarbose (positive control)

Phosphate buffer (pH 6.8)

Sodium carbonate (Na2CO3) solution

96-well microplate

Microplate reader

Procedure:
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Preparation of Solutions: Prepare stock solutions of α-glucosidase, pNPG, hamamelose,

and acarbose in phosphate buffer.

Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of hamamelose
solution at various concentrations, and 20 µL of α-glucosidase solution. A control well should

contain buffer instead of the test compound.

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

Initiation of Reaction: Add 20 µL of pNPG solution to each well to start the reaction.

Incubation: Incubate the plate at 37°C for 20 minutes.

Termination of Reaction: Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a

microplate reader.

Calculation: The percentage inhibition is calculated using the following formula: % Inhibition

= [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100 The IC50

value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be

determined by plotting the percentage inhibition against the logarithm of the inhibitor

concentration.

Biological Activity and Drug Development Potential
While much of the research on the biological effects of witch hazel has focused on the tannin

components, hamamelose itself has been investigated for its biological activities. Of particular

interest is its potential role in carbohydrate metabolism.

Enzyme Inhibition
Studies have shown that hamamelitannin, the galloylated derivative of hamamelose, is a

potent inhibitor of α-glucosidase.[3][4] This enzyme is involved in the digestion of

carbohydrates, and its inhibition can help to control postprandial blood glucose levels. While

the inhibitory activity is primarily attributed to the galloyl moieties, the hamamelose core is

essential for the molecule's overall structure and interaction with the enzyme's active site.
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Further research is needed to quantify the direct inhibitory effects of hamamelose on various

glycosidases.

Table of Hamamelitannin Inhibition Data

Enzyme Organism IC50 / Ki Reference

α-Glucosidase
Saccharomyces

cerevisiae
Ki: 25.79 nM [3]

Acetylcholinesterase - Ki: 7.40 nM [3]

Butyrylcholinesterase - Ki: 1.99 nM [3]

Carbonic Anhydrase I Human Ki: 10.18 nM [3]

Carbonic Anhydrase II Human Ki: 18.26 nM [3]

Cell-Based Assays
Cell-based assays are crucial for understanding the effects of compounds like hamamelose on

cellular processes. For instance, assays measuring glucose uptake in cell lines such as 3T3-L1

adipocytes or C2C12 myotubes can provide insights into its potential role in modulating

glucose metabolism.

Experimental Workflow for a Cell-Based Glucose Uptake Assay

Cell Culture and Treatment Glucose Uptake Measurement

Seed Cells Differentiate Cells Serum Starve Treat with Hamamelose Add Fluorescent Glucose Analog Incubate Wash Cells Measure Fluorescence

D-Ribose Intermediate 1Several Steps Intermediate 2Grignard Reaction Intermediate 3Crossed Aldol Reaction L-HamameloseOxidative Cleavage
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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